Forsythoside I

Description

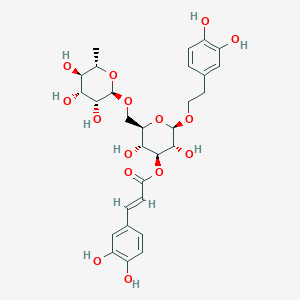

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O15/c1-13-22(35)24(37)25(38)28(42-13)41-12-20-23(36)27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)26(39)29(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27-,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRBWXABVALDGQ-GCELSKRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Forsythoside I: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forsythoside I is a caffeoyl phenylethanoid glycoside (CPG), a class of natural products known for their diverse biological activities.[1][2][3] Isolated from the fruits of Forsythia suspensa (Thunb.) Vahl, a plant widely used in traditional medicine, Forsythoside I has emerged as a compound of significant interest due to its potent anti-inflammatory properties.[2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Forsythoside I, with a focus on its mechanism of action and relevant experimental protocols for its study.

Chemical Identity and Properties

Forsythoside I is a complex glycoside characterized by a central glucose moiety linked to a phenylethanoid alcohol, a caffeoyl group, and a rhamnose sugar. Its detailed chemical and physical properties are summarized in the table below.

Table 1: Chemical and Physical Properties of Forsythoside I

| Property | Value | Reference(s) |

| IUPAC Name | [(2R,3R,4S,5R,6R)-3-[2-(3,4-dihydroxyphenyl)ethyl]-2,3,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

| Synonyms | Isoforsythoside, Lianqiaoxinside A | [5] |

| CAS Number | 1177581-50-8 | [1][3][4] |

| Molecular Formula | C₂₉H₃₆O₁₅ | [1] |

| Molecular Weight | 624.59 g/mol | [1][3] |

| Appearance | Yellow, or White to Off-White Solid | [1] |

| Botanical Source | Forsythia suspensa (Thunb.) Vahl | [4][5] |

| Solubility | H₂O: 100 mg/mL (160.11 mM) (Sonication recommended) DMSO: 33.3 - 100 mg/mL (53.31 - 160.11 mM) (Sonication recommended) | [1][3] |

| Storage | Powder: -20°C for ≥ 3 years In Solvent: -80°C for 6 months, -20°C for 1 month | [1][3][4] |

| Predicted Density | 1.60 g/cm³ | [1] |

Biological Activity and Mechanism of Action

The primary pharmacological activity of Forsythoside I is its anti-inflammatory effect, which has been demonstrated in both in vitro and in vivo models.[4][6] The mechanism underlying this activity involves the modulation of key inflammatory signaling pathways.

Anti-inflammatory Effects via the TXNIP/NLRP3 Inflammasome Pathway

Forsythoside I has been shown to exert a protective effect in a mouse model of acute lung injury (ALI).[4][6] Its action is mediated by the suppression of the Thioredoxin-interacting protein (TXNIP)/NOD-like receptor protein 3 (NLRP3) inflammasome pathway.[4][6]

Inflammatory stimuli, such as lipopolysaccharide (LPS), can lead to the production of reactive oxygen species (ROS), which in turn triggers the dissociation of TXNIP from thioredoxin and its subsequent binding to NLRP3. This interaction is a critical step in the activation and assembly of the NLRP3 inflammasome complex, which also includes the apoptosis-associated speck-like protein (ASC) and pro-caspase-1. The assembled inflammasome activates caspase-1, which then cleaves pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms, perpetuating the inflammatory cascade.

Forsythoside I intervenes in this process by suppressing the expression of key components of this pathway, including TXNIP, NLRP3, ASC, and Caspase-1.[4][6] This targeted inhibition prevents the maturation and release of IL-1β, thereby mitigating the inflammatory response.[4]

Figure 1. Inhibition of the TXNIP/NLRP3 Inflammasome Pathway by Forsythoside I.

Pharmacological Data

The biological effects of Forsythoside I have been quantified in several studies. The following table summarizes key findings from in vitro and in vivo experiments.

Table 2: Summary of Pharmacological Data for Forsythoside I

| Model System | Parameter Measured | Dosage / Concentration | Observed Effect | Reference(s) |

| LPS-treated RAW264.7 Macrophages | Pro-inflammatory Cytokine Release (TNF-α, IL-6, IL-1β) | 50-200 µg/mL | Dose-dependent inhibition of cytokine release. | [4] |

| LPS-treated RAW264.7 Macrophages | Protein Expression (TXNIP, NLRP3, ASC, Caspase-1) | 50-200 µg/mL | Dose-dependent reduction in the protein levels. | [4] |

| Mouse Model of Acute Lung Injury (ALI) | Lung Histopathology (Inflammatory Infiltration, Edema, Necrosis) | 12.5, 25, 50 mg/kg (Oral Gavage) | Dose-dependent amelioration of LPS-induced pathological changes. | [4][6] |

| Mouse Model of ALI | Lung Wet/Dry (W/D) Ratio & MPO Activity | 12.5-50 mg/kg | Significant, dose-dependent reduction. | [6] |

| Mouse Model of ALI | Superoxide Dismutase (SOD) Activity | 12.5-50 mg/kg | Dose-dependent increase in antioxidant enzyme activity. | [4][6] |

| Mouse Model of ALI | Cell Apoptosis Rate in Lung Tissue | 12.5-50 mg/kg | Dose-dependent reduction in apoptosis. | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the core protocols used to investigate the anti-inflammatory properties of Forsythoside I.

In Vitro Analysis of Anti-inflammatory Activity in Macrophages

This protocol describes the methodology for assessing the effect of Forsythoside I on LPS-stimulated RAW264.7 macrophage cells.

-

Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Plating: Cells are seeded into appropriate plates (e.g., 96-well for viability assays, 6-well for protein analysis) and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of Forsythoside I (e.g., 50, 100, 200 µg/mL) for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to the media (final concentration typically 1 µg/mL) to induce an inflammatory response. Control groups include untreated cells and cells treated with LPS alone.

-

Incubation: Cells are incubated for a specified period (e.g., 24 hours).

-

Sample Collection:

-

Supernatant: The cell culture supernatant is collected for cytokine analysis.

-

Cell Lysate: The cells are washed with PBS and then lysed with RIPA buffer containing protease and phosphatase inhibitors for protein analysis.

-

-

Analysis:

-

Cytokine Measurement: Levels of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available ELISA kits.

-

Protein Expression: Cell lysates are analyzed by Western Blot to determine the expression levels of TXNIP, NLRP3, ASC, Caspase-1, and a loading control (e.g., β-actin).

-

Figure 2. Experimental Workflow for In Vitro Anti-inflammatory Analysis.

In Vivo Evaluation in an Acute Lung Injury Model

This protocol outlines the procedure for assessing the protective effects of Forsythoside I in a murine model of LPS-induced ALI.

-

Animal Acclimatization: C57BL/6 mice (or other appropriate strain) are acclimatized for one week under standard laboratory conditions.

-

Grouping: Animals are randomly divided into groups: Control, LPS model, and LPS + Forsythoside I (e.g., 12.5, 25, 50 mg/kg).

-

Treatment: The treatment groups receive Forsythoside I via oral gavage for a set number of days (e.g., 2 days) prior to ALI induction. The control and model groups receive the vehicle.

-

ALI Induction: Mice are anesthetized, and ALI is induced by intratracheal instillation of LPS. The control group receives sterile saline.

-

Monitoring: Animals are monitored for a specified time (e.g., 24-48 hours) post-LPS challenge.

-

Sample Collection: Animals are euthanized.

-

Bronchoalveolar Lavage Fluid (BALF): The lungs are lavaged with sterile saline to collect BALF for protein concentration and cell counts.

-

Lung Tissue: Lungs are harvested. One lobe is fixed in 10% formalin for histopathology, while the remaining tissue is snap-frozen for biochemical assays.

-

-

Analysis:

-

Histopathology: Formalin-fixed lung sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation, edema, and tissue damage.

-

Biochemical Assays: Lung homogenates are used to measure Myeloperoxidase (MPO) activity (an index of neutrophil infiltration) and Superoxide Dismutase (SOD) activity (an antioxidant enzyme).

-

Lung Wet/Dry Ratio: A portion of the lung is weighed before and after drying to assess the degree of pulmonary edema.

-

Figure 3. Experimental Workflow for In Vivo Acute Lung Injury Analysis.

Conclusion

Forsythoside I is a promising natural compound with well-documented anti-inflammatory properties. Its ability to specifically target the TXNIP/NLRP3 inflammasome pathway highlights its potential as a therapeutic lead for inflammatory diseases, particularly acute lung injury. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the pharmacological potential of Forsythoside I and advance its development toward clinical applications.

References

- 1. Forsythoside I | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. glpbio.com [glpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CAS 1177581-50-8 | Forsythoside I [phytopurify.com]

- 6. Potential of Forsythoside I as a therapeutic approach for acute lung injury: Involvement of TXNIP/NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Sourcing and Isolation of Forsythoside I from Forsythia suspensa

Introduction

Forsythoside I, a caffeoyl phenylethanoid glycoside, is a bioactive compound sourced from the plant Forsythia suspensa (Thunb.) Vahl, a member of the Oleaceae family.[1][2] This plant, particularly its fruit (Fructus Forsythiae), is a staple in traditional Oriental medicine, where it has been used for its anti-inflammatory, antimicrobial, and diuretic properties.[3] Forsythoside I, along with other related phenylethanoid glycosides like Forsythoside A, is of significant interest to researchers for its potential pharmacological applications, including anti-inflammatory and antioxidant activities.[1][4] This guide provides a comprehensive overview of the methodologies for the extraction, separation, and purification of Forsythoside I from Forsythia suspensa, intended for researchers, scientists, and professionals in the field of drug development. The protocols detailed herein are based on established methods for isolating phenylethanoid glycosides from this species.

Source Material

The primary source for Forsythoside I is the fruit of Forsythia suspensa.[2] However, recent studies have shown that the leaves also contain a high concentration of active compounds, including phenylethanoid glycosides, making them a viable and sustainable alternative source material.[5][6] The protocols described can be adapted for either the fruits or leaves of the plant.

Experimental Protocols

The isolation of Forsythoside I is a multi-step process involving initial extraction from the plant material, followed by fractionation through solvent partitioning, and concluding with high-resolution purification using preparative chromatography.

Protocol 1: Crude Extraction

The initial step involves extracting the crude mixture of compounds from the dried and powdered plant material.

A. Conventional Solvent Extraction:

-

Pulverize the dried fruits or leaves of Forsythia suspensa.[7]

-

Reflux the powdered material with methanol or 70% ethanol. A common solvent-to-material ratio is 20:1 (v/w).[3][7]

-

Perform the extraction twice for a duration of 1-2 hours for each cycle.[7]

-

Filter the mixtures and combine the extracts.

-

Evaporate the solvent from the combined extracts under reduced pressure at approximately 50°C using a rotary evaporator to obtain a concentrated crude syrup or residue.[3][7]

B. Green Extraction Method (β-Cyclodextrin-Assisted): This method offers an eco-friendly alternative to conventional solvents, enhancing the extraction yield and water solubility of the target compounds.[8][9]

-

Mix powdered Forsythia suspensa leaves with a β-cyclodextrin aqueous solution.

-

Optimize extraction under the following conditions: a solid-liquid ratio of 1:36.3, a temperature of 75.25°C, and a pH of 3.94.[9][10]

-

The optimal ratio of Forsythia suspensa leaves to β-cyclodextrin is 3.61:5.[9][10]

-

Separate the liquid extract for further processing. This method has been shown to significantly increase the yield of phenylethanoid glycosides.[9]

Protocol 2: Fractionation by Solvent Partitioning

The crude extract is partitioned to separate compounds based on their polarity, enriching the fraction containing Forsythoside I.

-

Perform successive liquid-liquid partitioning in a separatory funnel using solvents of increasing polarity.

-

First, partition the aqueous suspension against an immiscible non-polar solvent like chloroform or methylene chloride to remove lipids and other non-polar constituents.[3][11]

-

Separate the aqueous layer and partition it against a medium-polarity solvent, typically ethyl acetate (EtOAc).[11]

-

Finally, partition the remaining aqueous layer with water-saturated n-butanol (n-BuOH). The phenylethanoid glycosides, including Forsythoside I, will preferentially move into the n-butanol fraction.[11]

-

Collect the n-butanol fraction and evaporate it to dryness. This freeze-dried fraction serves as the enriched material for final purification.[11]

Protocol 3: Purification by Preparative Chromatography

High-Speed Counter-Current Chromatography (HSCCC) or Centrifugal Partition Chromatography (CPC) are highly efficient liquid-liquid chromatography techniques for purifying natural products without a solid support matrix, minimizing sample adsorption and degradation.

-

Solvent System Preparation : Prepare a two-phase solvent system. A commonly used system for forsythosides is a mixture of ethyl acetate-n-butanol-methanol-water (EtOAc-n-BuOH-MeOH-H₂O) at a volume ratio of 4:0.5:0.5:5.[7][11] Shake the mixture vigorously in a separatory funnel and allow the layers to separate at room temperature. The upper organic phase is used as the stationary phase, and the lower aqueous phase serves as the mobile phase.[11]

-

Sample Preparation : Dissolve a known quantity of the dried n-butanol fraction (e.g., 1-3 grams) in a small volume of the solvent system mixture (equal parts upper and lower phase).[11] Filter the solution through a 0.45 µm filter.[7]

-

CPC/HSCCC Operation :

-

Fill the column completely with the stationary phase (upper phase).

-

Set the apparatus to rotate at a high speed (e.g., 1800 rpm).[11]

-

Pump the mobile phase (lower phase) into the column at a specific flow rate (e.g., 8 mL/min) until the system reaches hydrodynamic equilibrium (i.e., when the mobile phase emerges from the column outlet).[11]

-

Inject the prepared sample into the column.

-

-

Fraction Collection and Analysis : Continuously monitor the column effluent using a UV detector at 330 nm.[7] Collect fractions at regular intervals. Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing pure Forsythoside I.[11]

-

Final Step : Combine the pure fractions and evaporate the solvent to obtain the isolated Forsythoside I. Purity levels exceeding 98% can be achieved with this method.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the extraction and isolation of forsythosides from Forsythia suspensa.

Table 1: Optimized Extraction Conditions and Yields

| Method | Plant Part | Key Parameters | Yield of Forsythoside A* | Reference |

|---|---|---|---|---|

| Ultrasound-Assisted | Fruits | 70% Ethanol, 20:1 v/w ratio, 1 hr | 16.71 g crude residue from 100 g material | [7] |

| Response Surface Methodology | Not Specified | Water, 21.38:1 ratio, 72.06°C, 2.56 h | Optimized for maximum yield (content range 0.200%-1.681% in raw material) | [12] |

| β-Cyclodextrin-Assisted | Leaves | 1:36.3 solid-liquid ratio, 75.25°C, pH 3.94 | 11.80 ± 0.141% | [9][10] |

| Chitosan-Assisted | Leaves | 1:52 g/mL ratio, 80°C, 120 min | 3.23 ± 0.27% | [13][14] |

*Note: Yields are often reported for Forsythoside A, the most abundant analogue, and are indicative of the efficiency for related compounds like Forsythoside I.

Table 2: Preparative Chromatography (CPC/HSCCC) Parameters and Results

| Parameter | Value | Reference |

|---|---|---|

| Apparatus | Centrifugal Partition Chromatography (CPC) | [11] |

| Solvent System | EtOAc-n-BuOH-MeOH-H₂O (4:0.5:0.5:5, v/v) | [7][11] |

| Stationary Phase | Upper organic phase | [11] |

| Mobile Phase | Lower aqueous phase | [11] |

| Sample Load | 1 - 3 g of n-BuOH fraction | [11] |

| Rotation Speed | 1800 rpm | [11] |

| Mobile Phase Flow Rate | 8 mL/min | [11] |

| Detection Wavelength | 330 nm | [7] |

| Yield (Forsythoside A) | 28.61% from n-BuOH fraction | [11] |

| Achieved Purity | 94.56% - 98.19% |[7][11] |

Visualized Workflows and Pathways

Experimental Workflow for Forsythoside I Isolation

Caption: General Workflow for Forsythoside I Isolation.

Pharmacological Context: Anti-inflammatory Signaling Pathway

Forsythosides exert their anti-inflammatory effects by modulating key signaling pathways. One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory responses.[15]

References

- 1. Forsythoside I | TargetMol [targetmol.com]

- 2. glpbio.com [glpbio.com]

- 3. Chemical Constituents from the Fruits of Forsythia suspensa and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. de.gilson.com [de.gilson.com]

- 5. UPLC/Q-TOF MS Screening and Identification of Antibacterial Compounds in Forsythia suspensa (Thunb.) Vahl Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | UPLC/Q-TOF MS Screening and Identification of Antibacterial Compounds in Forsythia suspensa (Thunb.) Vahl Leaves [frontiersin.org]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files.plytix.com [files.plytix.com]

- 12. researchgate.net [researchgate.net]

- 13. Optimization of the Chitosan-Assisted Extraction for Phillyrin and Forsythoside A from Forsythia suspensa Leaves Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

Forsythoside I: A Technical Guide to its Antioxidant and Free Radical Scavenging Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the antioxidant and free radical scavenging properties of Forsythoside I and its related phenylethanoid glycosides, primarily Forsythoside A. Derived from Forsythia suspensa, these compounds have garnered significant interest for their potent therapeutic effects, which are largely attributed to their ability to mitigate oxidative stress. This guide summarizes key quantitative data, details the underlying molecular mechanisms and signaling pathways, and provides comprehensive experimental protocols for assessing their antioxidant efficacy.

Quantitative Data on Antioxidant and Radical Scavenging Activity

The antioxidant capacity of forsythosides has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a key metric, representing the concentration of the compound required to scavenge 50% of the free radicals in the assay. The data below is compiled for Forsythoside A and related compounds found in Forsythia Fructus.

| Compound / Extract | Assay Type | IC50 / EC50 Value | Reference Compound | Reference IC50 |

| Forsythoside A | DPPH | 47.49 µM | Ascorbic Acid | 9.384 µM[1] |

| Forsythoside A | DPPH | 0.43 µg/mL | - | - |

| Isoforsythoside A | DPPH | 2.74 µg/mL | - | - |

| Forsythia suspensa Leaf Extract (FSE) | DPPH | 36.61 µg/mL | - | - |

| FSE with β-Cyclodextrin (FSE-β-CD) | DPPH | 28.98 µg/mL[2] | - | - |

| Forsythia suspensa Leaf Extract (FSE) | ABTS | 29.8 µg/mL | - | - |

| FSE with β-Cyclodextrin (FSE-β-CD) | ABTS | 25.54 µg/mL[2] | - | - |

| Forsythoside H | ABTS | 17.7 µg/mL | - | - |

Note: Data for various forsythosides and extracts are presented to provide a comprehensive overview. Forsythoside A is a closely related and frequently studied compound.

Mechanisms of Antioxidant Action

Forsythosides exert their antioxidant effects through two primary mechanisms:

-

Direct Free Radical Scavenging: These phenylethanoid glycosides possess multiple hydroxyl groups in their structure, which can donate hydrogen atoms to neutralize highly reactive free radicals like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[2][3] This direct scavenging activity helps to terminate radical chain reactions, thus preventing damage to cellular components like lipids, proteins, and DNA.[3]

-

Modulation of Cellular Signaling Pathways: Beyond direct scavenging, forsythosides activate endogenous antioxidant defense systems.[3] They modulate key signaling pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of a suite of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[3][4][5] This cellular mechanism provides a more sustained and potent defense against oxidative stress.[3]

Visualization of Pathways and Workflows

Signaling Pathway for Cellular Antioxidant Activity

Forsythoside A has been shown to activate the Nrf2/HO-1 signaling pathway, a central regulator of cellular antioxidant response.[3][5] This activation can be triggered by upstream kinases such as AMP-activated protein kinase (AMPK) and extracellular-signal-related protein kinase (ERK).[5] The pathway involves the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-driven genes.[3][4]

Caption: Nrf2/HO-1 signaling pathway activated by Forsythosides.

Experimental Workflow for DPPH Radical Scavenging Assay

The DPPH assay is a common, rapid, and simple method for evaluating the free radical scavenging capacity of a compound.[6][7] The workflow involves preparing solutions, initiating a reaction between the antioxidant and the DPPH radical, and measuring the resulting change in absorbance.[8]

Caption: General workflow for the DPPH free radical scavenging assay.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the most common assays used to evaluate the antioxidant activity of Forsythoside I.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow.[8] The degree of discoloration indicates the scavenging potential of the tested compound.[6]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)[6]

-

Forsythoside I (or extract)

-

Positive control (e.g., Ascorbic acid, Trolox)[8]

-

UV-Vis Spectrophotometer or Microplate Reader[6]

-

Pipettes, cuvettes, or 96-well microplates[6]

Procedure:

-

Preparation of DPPH Working Solution: Prepare a 0.1 mM to 0.2 mM solution of DPPH in methanol.[2][8] Keep this solution protected from light. The absorbance of this solution at ~517 nm should be approximately 1.0 ± 0.2.[7]

-

Preparation of Test Samples: Dissolve Forsythoside I in the same solvent used for the DPPH solution to create a stock solution. Perform serial dilutions to obtain a range of concentrations for testing. Prepare similar dilutions for the positive control.

-

Reaction Setup:

-

In a series of test tubes or microplate wells, add a fixed volume of the test sample from each dilution (e.g., 1 mL).[6]

-

To each tube/well, add a fixed volume of the DPPH working solution (e.g., 2 mL).[2]

-

Control: Prepare a control by mixing the solvent with the DPPH solution (no sample).[6]

-

Blank: Prepare a blank for each sample concentration containing the sample and the solvent (no DPPH) to correct for any background absorbance.

-

-

Incubation: Mix the solutions thoroughly and incubate the reaction mixtures in the dark at room temperature for 30 minutes.[2][8]

-

Measurement: After incubation, measure the absorbance of all solutions at the wavelength of maximum absorbance for DPPH, typically around 517 nm.[6][7]

-

Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[6]

-

-

IC50 Determination: Plot the % Inhibition against the corresponding concentrations of Forsythoside I. The IC50 value is the concentration required to achieve 50% inhibition and can be determined by regression analysis.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color.[9]

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Methanol, Ethanol, or Phosphate-buffered saline (PBS)

-

Forsythoside I (or extract)

-

Positive control (e.g., Trolox, Ascorbic acid)

-

UV-Vis Spectrophotometer or Microplate Reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

-

Preparation of ABTS•+ Working Solution: Before the assay, dilute the stock solution with a suitable solvent (e.g., ethanol or PBS, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[9][11]

-

Preparation of Test Samples: Prepare a stock solution and serial dilutions of Forsythoside I and a positive control in the same solvent.

-

Reaction Setup:

-

Add a small volume of the test sample or standard to a large volume of the ABTS•+ working solution (e.g., 50 µL of sample to 3 mL of ABTS•+ solution).[11]

-

Control: Prepare a control using the solvent instead of the sample.

-

-

Incubation: Mix thoroughly and incubate at room temperature for a defined period (e.g., 5-30 minutes).[9][11]

-

Measurement: Record the absorbance at 734 nm.[9]

-

Calculation and IC50 Determination: Calculate the percentage of scavenging activity and determine the IC50 value using the same formulas and plotting method described for the DPPH assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 7. mdpi.com [mdpi.com]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 11. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Forsythosides: A Technical Guide for Researchers

A Note on Forsythoside I: While Forsythoside I is a known phenylethanoid glycoside isolated from Forsythia suspensa, there is currently a notable lack of specific research on its neuroprotective potential in publicly available scientific literature. The vast majority of research has focused on Forsythoside A (FA) and Forsythoside B (FB). This guide, therefore, provides a comprehensive overview of the neuroprotective potential of forsythiasides as a class, drawing primarily from the extensive data on FA and FB. The mechanisms and effects described herein may provide a foundational understanding for investigating the potential neuroprotective properties of Forsythoside I.

Introduction to Forsythosides and Neuroprotection

Forsythosides, a group of phenylethanoid glycosides extracted from Forsythia suspensa, have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1] Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease, as well as acute neurological injuries like ischemic stroke, are characterized by complex pathological processes including oxidative stress, neuroinflammation, and apoptosis. The multi-target nature of forsythiasides, particularly Forsythoside A and B, makes them promising candidates for therapeutic intervention in these debilitating conditions.

This technical guide summarizes the current state of research on the neuroprotective effects of forsythiasides, with a focus on Forsythoside A and B due to the wealth of available data. We will delve into their mechanisms of action, present quantitative data from key studies, detail experimental protocols, and visualize the intricate signaling pathways involved.

Core Neuroprotective Mechanisms of Forsythosides

The neuroprotective effects of forsythiasides are attributed to their ability to modulate multiple cellular pathways. The primary mechanisms identified in research models are anti-neuroinflammation, antioxidant effects, and inhibition of apoptosis and ferroptosis.

Anti-Neuroinflammatory Effects

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key contributor to the pathogenesis of neurodegenerative diseases.[2] Forsythoside A and B have been shown to suppress neuroinflammation by inhibiting the production of pro-inflammatory mediators.

Forsythoside A has been demonstrated to reduce the secretion of pro-inflammatory factors such as IL-6, IL-1β, and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[3][4] In animal models of Alzheimer's disease (APP/PS1 mice), Forsythoside A treatment suppressed the activation of IKK/IκB/NF-κB signaling, leading to a reduction in pro-inflammatory cytokines in the brain.[3][5]

Forsythoside B has also been shown to exert potent anti-inflammatory effects. In a rat model of cerebral ischemia-reperfusion injury, Forsythoside B inhibited the NLRP3 inflammasome pathway.[6][7] Furthermore, in a mouse model of Alzheimer's disease, Forsythoside B was found to attenuate neuroinflammation by inhibiting the NF-κB signaling pathway.[2]

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major cause of neuronal damage in neurodegenerative diseases.[1] Forsythosides have been shown to possess significant antioxidant properties.

Forsythoside A has been reported to activate the Nrf2/HO-1 signaling pathway, a key regulator of the cellular antioxidant response.[1] This activation leads to the increased expression of antioxidant enzymes. In a mouse model of Alzheimer's disease, Forsythoside A increased the activities of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) while reducing the levels of the lipid peroxidation product malondialdehyde (MDA).[1]

Anti-Apoptotic and Anti-Ferroptotic Effects

Apoptosis, or programmed cell death, is a critical process in the loss of neurons in neurodegenerative diseases. Ferroptosis, a more recently identified form of iron-dependent programmed cell death, has also been implicated in these conditions.[3]

Forsythoside A has been shown to protect against Aβ-induced apoptosis in neuronal cells.[3] In a study on Alzheimer's disease, Forsythoside A was found to mitigate Alzheimer's-like pathology by inhibiting ferroptosis-mediated neuroinflammation through the activation of the Nrf2/GPX4 axis.[3][4]

Forsythoside B has also demonstrated anti-apoptotic effects. In a rat model of cerebral ischemia-reperfusion injury, it reduced neuronal apoptosis in the hippocampus and cortex.[6]

Quantitative Data from Research Models

The following tables summarize the quantitative data from key in vitro and in vivo studies on the neuroprotective effects of Forsythoside A and B.

Table 1: In Vitro Studies on Forsythoside A

| Cell Line | Insult | Forsythoside A Concentration | Key Findings | Reference |

| N2a | Aβ₁₋₄₂ | 10, 20, 40 μM | Dose-dependently improved cell viability and decreased MDA levels. | [3] |

| BV2 | LPS | 10, 20, 40 μM | Dose-dependently reduced NO, IL-1β, and IL-6 production. | [3][4] |

| HT22 | Erastin | 10, 20, 40 μM | Significantly improved cell viability. | [3] |

Table 2: In Vivo Studies on Forsythoside A

| Animal Model | Disease Model | Forsythoside A Dosage | Treatment Duration | Key Findings | Reference |

| APP/PS1 Mice | Alzheimer's Disease | 30 mg/kg/day (i.g.) | 3 months | Ameliorated memory and cognitive impairments; suppressed Aβ deposition and p-tau levels; reduced pro-inflammatory cytokines. | [3][5] |

| Aβ-induced aging mice | Aging | Not Specified | Not Specified | Increased SOD and GSH-Px activities; reduced MDA and NO levels. | [1] |

Table 3: In Vivo Studies on Forsythoside B

| Animal Model | Disease Model | Forsythoside B Dosage | Treatment Duration | Key Findings | Reference |

| MCAO/R Rats | Cerebral Ischemia | 10, 20, 40 mg/kg (i.p.) | 3 days prior to MCAO/R | Reduced cerebral infarct volume and neurological deficit score; inhibited NLRP3 inflammasome activation. | [6][7] |

| APP/PS1 Mice | Alzheimer's Disease | 20, 40 mg/kg (i.g.) | 36 days | Counteracted cognitive decline; ameliorated Aβ deposition and tau phosphorylation; attenuated microglia and astrocyte activation. | [2] |

Experimental Protocols

This section provides a detailed overview of the methodologies used in the cited research to investigate the neuroprotective potential of forsythiasides.

In Vitro Neurotoxicity Models

-

Aβ₁₋₄₂-Induced Neurotoxicity in N2a Cells:

-

Cell Culture: Mouse neuroblastoma (N2a) cells are cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Induction of Neurotoxicity: Cells are treated with aggregated Aβ₁₋₄₂ peptide to induce cytotoxicity.

-

Forsythoside Treatment: Cells are pre-treated with various concentrations of Forsythoside A for a specified period before the addition of Aβ₁₋₄₂.

-

Assessment: Cell viability is assessed using assays like MTT or CCK-8. Oxidative stress markers such as MDA levels are measured using commercially available kits.[3]

-

-

LPS-Induced Neuroinflammation in BV2 Microglia:

-

Cell Culture: BV2 microglial cells are cultured in standard conditions.

-

Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Forsythoside Treatment: Cells are treated with Forsythoside A or B concurrently with or prior to LPS stimulation.

-

Assessment: The production of inflammatory mediators such as NO (measured by the Griess assay) and cytokines (e.g., IL-1β, IL-6, TNF-α) in the culture supernatant is quantified using ELISA kits.[2][3][4]

-

In Vivo Neurodegeneration Models

-

APP/PS1 Mouse Model of Alzheimer's Disease:

-

Animal Model: Double transgenic mice expressing mutant forms of human amyloid precursor protein (APP) and presenilin 1 (PS1) are used. These mice develop age-dependent amyloid plaques and cognitive deficits.

-

Forsythoside Administration: Forsythoside A or B is administered orally (intragastric gavage) daily for a specified duration.

-

Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze and Y-maze.

-

Histopathological and Biochemical Analysis: After the treatment period, brain tissues are collected for analysis. This includes immunohistochemistry to detect Aβ plaques and activated glial cells, and Western blotting or ELISA to measure the levels of various proteins involved in signaling pathways and inflammation.[2][3]

-

-

Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Rat Model of Ischemic Stroke:

-

Surgical Procedure: The middle cerebral artery is temporarily occluded (e.g., for 1-2 hours) followed by reperfusion to mimic ischemic stroke.

-

Forsythoside Administration: Forsythoside B is typically administered intraperitoneally before or after the ischemic event.

-

Assessment of Infarct Volume and Neurological Deficits: The extent of brain damage is measured by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC). Neurological function is evaluated using a neurological deficit scoring system.

-

Biochemical Analysis: Blood and brain tissue are analyzed for markers of inflammation and oxidative stress.[6][8]

-

Signaling Pathways Modulated by Forsythosides

The neuroprotective effects of forsythiasides are mediated by their interaction with several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Forsythoside A: Anti-inflammatory and Anti-Ferroptotic Signaling

Caption: Forsythoside A inhibits neuroinflammation and ferroptosis.

Forsythoside B: Anti-inflammatory Signaling in Cerebral Ischemia

Caption: Forsythoside B suppresses NLRP3 inflammasome activation.

General Forsythoside Experimental Workflow

Caption: General experimental workflow for forsythiaside research.

Conclusion and Future Directions

The available evidence strongly supports the neuroprotective potential of forsythiasides, particularly Forsythoside A and B, in various models of neurodegenerative diseases and ischemic stroke. Their ability to concurrently target neuroinflammation, oxidative stress, apoptosis, and ferroptosis underscores their therapeutic promise.

While this guide provides a comprehensive overview of the current research landscape, the lack of specific data on Forsythoside I represents a significant knowledge gap. Future research should aim to:

-

Investigate the specific neuroprotective effects of Forsythoside I in relevant in vitro and in vivo models.

-

Conduct comparative studies to determine the relative potency and efficacy of different forsythiasides.

-

Elucidate the structure-activity relationships of forsythiasides to identify the key chemical moieties responsible for their neuroprotective effects.

By addressing these research questions, a more complete understanding of the therapeutic potential of the entire class of forsythiasides can be achieved, paving the way for the development of novel neuroprotective agents.

References

- 1. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forsythoside B attenuates memory impairment and neuroinflammation via inhibition on NF-κB signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation [ijbs.com]

- 6. Forsythoside B alleviates cerebral ischemia-reperfusion injury via inhibiting NLRP3 inflammasome mediated by SIRT1 activation | PLOS One [journals.plos.org]

- 7. Forsythoside B alleviates cerebral ischemia-reperfusion injury via inhibiting NLRP3 inflammasome mediated by SIRT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective efficacy and therapeutic window of Forsythoside B: in a rat model of cerebral ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Characterization of Novel Forsythoside Isomers

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the methodologies employed in the discovery, isolation, structural elucidation, and characterization of new forsythoside isomers. Forsythosides, a class of phenylethanoid glycosides primarily isolated from the fruits of Forsythia suspensa (Thunb.) Vahl, are renowned for a wide array of pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, and antiviral effects.[1] The identification of novel isomers is critical as structural variations can significantly influence bioavailability, efficacy, and target specificity, opening new avenues for therapeutic development.

Discovery and Isolation of New Isomers

The initial step in discovering new forsythoside isomers involves the extraction and separation of compounds from the plant matrix, typically the dried fruit of Forsythia suspensa. The process is designed to isolate individual molecules from a complex mixture.

The discovery of new isomers, such as Forsythosides H, I, and J, has been made possible through systematic chromatographic separation and spectroscopic analysis.[2] The fact that different metabolites may share the same parent ion peak in mass spectrometry suggests the presence of isomers, necessitating robust separation and characterization techniques.[2]

Experimental Protocol: Isolation and Purification of Forsythoside Isomers

-

Extraction:

-

Air-dried and powdered fruits of Forsythia suspensa are extracted with a solvent, typically 70-80% aqueous methanol or ethanol, at room temperature.

-

The process is repeated multiple times (e.g., 3 times) to ensure exhaustive extraction.

-

The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

The phenylethanoid glycosides, including forsythosides, are typically enriched in the n-butanol fraction.

-

-

Column Chromatography:

-

The n-butanol fraction is subjected to column chromatography over a macroporous resin (e.g., D101) or silica gel.

-

Elution is performed with a gradient of methanol in water (e.g., 10% to 90% methanol).

-

Fractions are collected and monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Preparative HPLC:

-

Fractions containing compounds of interest are pooled, concentrated, and further purified using preparative HPLC on a C18 column.

-

An isocratic or gradient elution with a mobile phase of acetonitrile and water (often containing a small percentage of acetic or formic acid) is used to separate individual isomers.

-

The purity of the isolated isomers is confirmed by analytical HPLC.

-

Logical Workflow for Isomer Discovery

Caption: Experimental workflow from plant extraction to isomer characterization.

Structural Elucidation of Forsythoside Isomers

Once a new isomer is isolated in sufficient purity, its chemical structure is determined using a combination of modern analytical techniques.[3][4]

Experimental Protocol: Structure Elucidation by NMR and MS

-

Sample Preparation:

-

For NMR, 1-5 mg of the purified isomer is dissolved in 0.5 mL of a deuterated solvent (e.g., Methanol-d4, DMSO-d6).

-

For MS, a dilute solution (e.g., 10-100 µg/mL) is prepared in an appropriate solvent like methanol or acetonitrile.

-

-

Mass Spectrometry (MS):

-

Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

-

Purpose: To determine the exact molecular weight and deduce the molecular formula.

-

Procedure: The sample is infused into the mass spectrometer. The instrument is operated in both positive and negative ion modes to obtain comprehensive data. Tandem MS (MS/MS) is used to obtain fragmentation patterns, which provide clues about the molecule's substructures and the sequence of sugar moieties.[3][5]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To determine the complete chemical structure, including the carbon skeleton, proton environments, and stereochemistry.

-

1D NMR Experiments:

-

¹H NMR: Identifies the number and type of protons in the molecule. Chemical shifts (δ) indicate the electronic environment, and coupling constants (J) reveal connectivity between neighboring protons.

-

¹³C NMR: Identifies the number and type of carbon atoms.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, helping to determine the relative stereochemistry and conformation.

-

-

Quantitative Data and Physicochemical Properties

The characterization of new isomers involves the compilation of their specific physicochemical and spectral data. This allows for unambiguous identification and comparison with known compounds.

Table 1: Physicochemical Properties of Forsythoside Isomers

| Compound | Molecular Formula | Molecular Weight (Da) | Appearance |

| Forsythoside A | C₂₉H₃₆O₁₅ | 624.58 | Yellowish Powder |

| Forsythoside I | C₂₇H₃₂O₁₄ | 580.53 | White Powder |

| Isoforsythiaside | C₂₉H₃₆O₁₅ | 624.58 | White Powder |

| Forsythoside H | C₂₈H₃₄O₁₅ | 610.56 | Amorphous Powder |

| Forsythoside J | C₂₈H₃₄O₁₅ | 610.56 | Amorphous Powder |

Table 2: Illustrative ¹H NMR Spectroscopic Data (400 MHz, CD₃OD) for a Forsythoside Isomer

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7' (Caffeoyl) | 7.62 | d | 15.9 |

| H-2', H-6' | 7.08 | m | |

| H-5' | 6.81 | d | 8.1 |

| H-8' (Caffeoyl) | 6.33 | d | 15.9 |

| H-1'' (Rhamnose) | 5.18 | d | 1.6 |

| H-1''' (Glucose) | 4.40 | d | 7.8 |

| H-7 (Phenylethyl) | 2.85 | t | 7.2 |

Pharmacological Activity and Signaling Pathways

Forsythosides exert their biological effects by modulating key cellular signaling pathways.[6] A primary mechanism for their anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[7] Forsythosides have been shown to suppress the activation of NF-κB, which in turn reduces the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7][8]

Furthermore, forsythosides can activate the Nuclear factor-erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway.[6][7] This pathway is a critical cellular defense mechanism against oxidative stress. By activating Nrf2, forsythosides enhance the expression of antioxidant enzymes, thereby protecting cells from oxidative damage.

NF-κB Signaling Pathway Inhibition by Forsythosides

Caption: Forsythoside isomers inhibit the NF-κB inflammatory pathway.

Experimental Protocol: In-vitro Antioxidant Activity (DPPH Assay)

-

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction in DPPH is measured spectrophotometrically as a decrease in absorbance at ~517 nm.

-

Reagents:

-

DPPH solution (0.1 mM in methanol).

-

Test compounds (Forsythoside isomers) dissolved in methanol at various concentrations (e.g., 1 to 100 µM).

-

Ascorbic acid (positive control).

-

Methanol (blank).

-

-

Procedure:

-

In a 96-well plate, add 100 µL of the test compound solution to each well.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test compound.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

-

Table 3: Comparative Biological Activity of Forsythoside Isomers (Illustrative Data)

| Compound | Antioxidant Activity (DPPH, IC₅₀ µM) | Anti-inflammatory Activity (NO inhibition, IC₅₀ µM) |

| Forsythoside A | 15.2 ± 1.3 | 25.8 ± 2.1 |

| Isoforsythiaside | 12.5 ± 0.9 | 22.4 ± 1.8 |

| Forsythoside H | 28.4 ± 2.5 | 45.1 ± 3.9 |

| Ascorbic Acid | 8.9 ± 0.5 | N/A |

| Quercetin | 5.4 ± 0.4 | 10.2 ± 0.8 |

Conclusion and Future Directions

The discovery and characterization of new forsythoside isomers represent a significant advancement in natural product chemistry and drug discovery. The detailed protocols and analytical workflows outlined in this guide provide a framework for the systematic investigation of these valuable compounds. While known forsythosides like A and B have been extensively studied, new isomers offer the potential for improved pharmacological profiles, including enhanced potency, better selectivity, or novel mechanisms of action.

Future research should focus on:

-

Comprehensive Biological Screening: Testing new isomers against a wider range of biological targets and disease models.

-

Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profiles of promising isomers to assess their drug-like properties.

-

Structure-Activity Relationship (SAR) Studies: Correlating specific structural features of different isomers with their biological activities to guide the semi-synthesis of even more potent analogues.

-

Toxicology Assessment: Ensuring the safety of new isomers before they can be considered for clinical development.

By leveraging the methodologies described herein, the scientific community can continue to unlock the therapeutic potential held within the structural diversity of forsythoside isomers.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. d-nb.info [d-nb.info]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Forsythiasides: A review of the pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Comprehensive literature review of Forsythoside I for researchers

An In-depth Review of the Chemistry, Pharmacology, and Therapeutic Potential of a Promising Natural Compound

Introduction

Forsythoside I is a phenylethanoid glycoside isolated from the fruits of Forsythia suspensa (Thunb.) Vahl, a plant with a long history of use in traditional medicine.[1] As a member of the forsythoside family, which includes the well-studied Forsythoside A and B, Forsythoside I has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive literature review of Forsythoside I, summarizing its chemical properties, biological effects, and underlying molecular mechanisms. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data, and visualizations of key signaling pathways.

Chemical Properties

Forsythoside I is a caffeoyl phenylethanoid glycoside with the molecular formula C29H36O15 and a molecular weight of 624.59 g/mol .[1] Its structure is characterized by a central glucose moiety linked to a caffeoyl group and a phenylethanoid group, with a rhamnose sugar attached to the glucose. This complex structure contributes to its biological activity and pharmacokinetic profile.

Table 1: Physicochemical Properties of Forsythoside I

| Property | Value | Reference(s) |

| Molecular Formula | C29H36O15 | [1] |

| Molecular Weight | 624.59 g/mol | [1] |

| CAS Number | 1177581-50-8 | [1] |

| Appearance | Powder | - |

| Solubility | Soluble in water and DMSO | - |

Biological Activities and Therapeutic Potential

Forsythoside I exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, antiviral, and anticancer effects. These properties make it a promising candidate for the development of new therapeutic agents for various diseases.

Anti-inflammatory Activity

Forsythoside I has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. It effectively reduces the production of pro-inflammatory mediators and cytokines.

Table 2: In Vitro Anti-inflammatory Activity of Forsythoside I

| Cell Line | Stimulant | Concentration of Forsythoside I | Observed Effects | Reference(s) |

| RAW264.7 Macrophages | LPS | 50-200 µg/mL | Inhibition of IL-6, TNF-α, and IL-1β release. Reduced protein levels of TXNIP, NLRP3, ASC, and Caspase-1. | [2] |

Table 3: In Vivo Anti-inflammatory Activity of Forsythoside I

| Animal Model | Disease Model | Dosage of Forsythoside I | Route of Administration | Observed Effects | Reference(s) |

| Male C57/BL6 mice | LPS-induced acute lung injury | 12.5, 25, and 50 mg/kg | Oral gavage | Ameliorated pathological changes in lung tissues, reduced inflammatory cell infiltration, and decreased levels of pro-inflammatory cytokines. | [2] |

Antioxidant Activity

Neuroprotective Effects

Forsythosides, including Forsythoside B, have shown significant neuroprotective potential in models of cerebral ischemia and reperfusion injury. These effects are attributed to their anti-inflammatory and antioxidant properties.

Table 4: In Vivo Neuroprotective Activity of Forsythoside B

| Animal Model | Disease Model | Dosage of Forsythoside B | Route of Administration | Observed Effects | Reference(s) |

| Male Sprague-Dawley rats | Middle cerebral artery occlusion | >8 mg/kg | Intravenous injection | Significant neuroprotective potential, attenuated histopathological damage. | [3] |

Antiviral and Anticancer Potential

Preliminary studies suggest that forsythosides possess antiviral and anticancer activities. Forsythoside A has been shown to inhibit the replication of influenza A virus.[4] Furthermore, forsythosides have been reported to inhibit the viability of B16-F10 melanoma cells. However, more research is needed to specifically elucidate the antiviral and anticancer mechanisms of Forsythoside I.

Pharmacokinetics

Pharmacokinetic studies on Forsythoside A indicate that it has low oral bioavailability, which is a critical consideration for its therapeutic application.[5] While specific pharmacokinetic data for Forsythoside I is limited, it is likely to share similar characteristics with other forsythosides.

Table 5: Pharmacokinetic Parameters of Forsythoside A in Rats

| Parameter | Value | Reference(s) |

| Oral Bioavailability | Low (0.5%) | [5] |

| Absorption | Primarily through passive diffusion, with the upper small intestine being the predominant absorption site. | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Extraction and Isolation of Forsythoside I from Forsythia suspensa Fruits

Objective: To extract and isolate Forsythoside I from the dried fruits of Forsythia suspensa.

Methodology:

-

Powdering and Extraction: Pulverize the dried fruits of Forsythia suspensa. The powdered material is then subjected to reflux extraction with methanol.[2]

-

Solvent Partitioning: Concentrate the combined methanol extracts under reduced pressure to obtain a crude syrup. Suspend the syrup in water and partition it successively with chloroform to separate the chloroform-soluble and water-soluble fractions.[2]

-

Column Chromatography: Subject the water-soluble fraction to column chromatography on macroporous adsorption resin (e.g., AB-8).[6]

-

Elution: Wash the column with distilled water to remove impurities, followed by elution with a gradient of ethanol in water (e.g., 30% ethanol).[6]

-

Purification: Further purify the fractions containing forsythosides using high-performance liquid chromatography (HPLC) or high-speed counter-current chromatography (HSCCC).[7][8]

In Vitro Anti-inflammatory Assay in LPS-stimulated RAW264.7 Macrophages

Objective: To evaluate the anti-inflammatory effect of Forsythoside I by measuring the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Methodology:

-

Cell Culture: Culture RAW264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[9]

-

Cell Viability Assay (MTT): Seed cells in a 96-well plate. After overnight incubation, treat the cells with various concentrations of Forsythoside I for 2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours. Assess cell viability using the MTT assay to determine non-toxic concentrations of Forsythoside I.[10]

-

Nitric Oxide (NO) Production Assay (Griess Assay): Culture cells as described above. After treatment with Forsythoside I and LPS, collect the cell culture supernatant. Measure the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.[11]

-

Cytokine Measurement (ELISA): Following treatment, collect the cell culture supernatant and measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[12]

-

Western Blot Analysis: Lyse the treated cells and determine the protein concentration. Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against key inflammatory signaling proteins (e.g., p-p65, p-IKK, NLRP3, Caspase-1) and a loading control (e.g., β-actin). Visualize the protein bands using a chemiluminescence detection system.[8]

In Vivo Acute Lung Injury (ALI) Model

Objective: To investigate the protective effect of Forsythoside I in a mouse model of LPS-induced acute lung injury.

Methodology:

-

Animal Model: Use male C57/BL6 mice. Acclimatize the animals for at least one week before the experiment.[2]

-

Drug Administration: Administer Forsythoside I (e.g., 12.5, 25, and 50 mg/kg) or vehicle control via oral gavage for a specified period (e.g., 2 days) before LPS challenge.[2]

-

Induction of ALI: Anesthetize the mice and intratracheally instill LPS to induce acute lung injury. A control group should receive saline.[13]

-

Sample Collection: At a predetermined time point after LPS instillation (e.g., 24 hours), euthanize the mice. Collect bronchoalveolar lavage fluid (BALF) and lung tissues.

-

Assessment of Lung Injury:

-

Histopathology: Fix lung tissues in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate inflammatory cell infiltration, edema, and alveolar damage.[14]

-

BALF Analysis: Centrifuge the BALF and measure the total protein concentration in the supernatant as an indicator of vascular permeability. Count the total and differential inflammatory cells in the cell pellet. Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the BALF supernatant using ELISA.[2]

-

Myeloperoxidase (MPO) Activity: Homogenize lung tissue and measure MPO activity as an index of neutrophil infiltration.[2]

-

Oxidative Stress Markers: Measure the levels of oxidative stress markers such as malondialdehyde (MDA) and the activity of antioxidant enzymes like superoxide dismutase (SOD) in lung tissue homogenates.[2]

-

Signaling Pathway Modulation

Forsythoside I exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Forsythosides have been shown to inhibit the activation of the NF-κB pathway.[15] This is often achieved by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical Constituents from the Fruits of Forsythia suspensa and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hub.hku.hk [hub.hku.hk]

- 4. Antiviral effect of forsythoside A from Forsythia suspensa (Thunb.) Vahl fruit against influenza A virus through reduction of viral M1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intestinal absorption of forsythoside A in in situ single-pass intestinal perfusion and in vitro Caco-2 cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forsythoside B attenuates memory impairment and neuroinflammation via inhibition on NF-κB signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forsythoside B Mitigates Monocrotaline-Induced Pulmonary Arterial Hypertension via Blocking the NF-κB Signaling Pathway to Attenuate Vascular Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. file.sdiarticle3.com [file.sdiarticle3.com]

- 12. Forsythoside A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Phenylethanoid Glycosides in Forsythia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylethanoid glycosides (PhGs) are a significant class of bioactive secondary metabolites found in the genus Forsythia, renowned for their wide-ranging pharmacological activities, including anti-inflammatory, antioxidant, antiviral, and neuroprotective effects. Key compounds such as forsythoside A and acteoside (verbascoside) are of particular interest for their therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of the PhG biosynthesis pathway in Forsythia. It integrates findings from transcriptome analyses and metabolic studies to present a putative pathway, details quantitative data on the accumulation of major PhGs, and provides adaptable experimental protocols for the study of these compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of these medicinally important natural products.

The Biosynthesis Pathway of Phenylethanoid Glycosides in Forsythia

The biosynthesis of PhGs in Forsythia is a complex process, drawing precursors from two primary metabolic routes: the phenylpropanoid pathway and the tyrosine-derived pathway. While the complete enzymatic cascade in Forsythia is yet to be fully elucidated, a putative pathway can be constructed based on transcriptome data from Forsythia species and well-established pathways in other plants of the Lamiales order.[1]

The core structure of a PhG consists of a hydroxytyrosol aglycone and a caffeoyl moiety, both attached to a central glucose unit.

1.1. Phenylpropanoid Pathway: Formation of the Caffeoyl Moiety

The caffeoyl moiety is derived from the amino acid L-phenylalanine through the general phenylpropanoid pathway. This involves a series of enzymatic steps catalyzed by Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL). These enzymes convert L-phenylalanine into p-coumaroyl-CoA, a key intermediate for a wide range of phenolic compounds.[2]

1.2. Tyrosine-Derived Pathway: Formation of the Hydroxytyrosol Aglycone

The hydroxytyrosol portion of PhGs originates from the amino acid L-tyrosine. A crucial step in this pathway is the decarboxylation of tyrosine to tyramine, catalyzed by tyrosine decarboxylase (TyDC). Subsequent hydroxylation and oxidation steps lead to the formation of hydroxytyrosol.[1]

1.3. Assembly and Tailoring of Phenylethanoid Glycosides

The assembly of the final PhG molecule involves a series of glycosylation and acylation reactions catalyzed by UDP-dependent glycosyltransferases (UGTs) and acyltransferases, respectively. The hydroxytyrosol is first glycosylated to form hydroxytyrosol-glucoside. This intermediate is then acylated with the caffeoyl moiety. Further modifications, such as the addition of other sugar moieties like rhamnose, lead to the diverse array of PhGs found in Forsythia. For instance, the biosynthesis of forsythoside A involves the attachment of a rhamnose group, which distinguishes it from acteoside. Transcriptome analyses of Forsythia species have identified several candidate UGT and acyltransferase genes that are likely involved in these final tailoring steps.[3]

Below is a DOT language representation of the putative biosynthesis pathway.

Caption: Putative biosynthesis pathway of phenylethanoid glycosides in Forsythia.

Quantitative Data on Phenylethanoid Glycosides in Forsythia

The concentration of PhGs in Forsythia can vary significantly depending on the species, tissue, and developmental stage. The following table summarizes some of the reported quantitative data for major PhGs in Forsythia.

| Compound | Plant Species | Tissue | Concentration | Reference |

| Forsythoside A | Forsythia suspensa | Forsythiae Fructus | 0.200% - 1.681% (dry weight) | [4] |

| Forsythoside A | Forsythia suspensa | Unripe fruit wall | 80.4 mg/g (dry weight) | |

| Acteoside | Forsythia europaea | Unripe fruit wall | 71.4 mg/g (dry weight) | |

| Forsythoside A | Forsythia suspensa | Leaves | 88.3 mg/g (dry weight) | |

| Forsythoside A | F. x intermedia | Leaves | Main PhG component |

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of PhG biosynthesis in Forsythia.

3.1. Gene Expression Analysis: RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the expression levels of candidate genes involved in the PhG biosynthesis pathway.

Protocol:

-

RNA Isolation:

-

Harvest fresh plant material (e.g., leaves, fruits at different developmental stages) and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser.

-

Isolate total RNA using a commercial plant RNA isolation kit or a TRIzol-based method.[5][6][7][8]

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

-

-

cDNA Synthesis:

-

Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qRT-PCR:

-

Design gene-specific primers for the target genes (e.g., PAL, C4H, 4CL, UGTs, acyltransferases) and a stable reference gene.

-

Perform qRT-PCR using a SYBR Green-based detection method on a real-time PCR system.

-

The reaction mixture typically contains cDNA template, forward and reverse primers, SYBR Green master mix, and nuclease-free water.

-

Use a thermal cycling program consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the relative gene expression data using the 2-ΔΔCt method.

-

3.2. Metabolite Analysis: UHPLC-MS/MS for Phenylethanoid Glycoside Profiling

Objective: To identify and quantify the different PhGs present in Forsythia extracts.

Protocol:

-

Sample Extraction:

-

Dry the plant material at a controlled temperature and grind into a fine powder.

-

Extract the powdered material with a suitable solvent, such as methanol or ethanol, using ultrasonication or maceration.

-

Filter the extract and evaporate the solvent under reduced pressure.

-

Re-dissolve the dried extract in a suitable solvent for UHPLC-MS/MS analysis.

-

-

UHPLC-MS/MS Analysis:

-

Perform chromatographic separation on a C18 column using a gradient elution with a mobile phase consisting of water (often with a modifier like formic acid or ammonium formate) and an organic solvent like acetonitrile or methanol.[9][10][11]

-

Couple the UHPLC system to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) equipped with an electrospray ionization (ESI) source.

-

Acquire data in both positive and negative ion modes to obtain comprehensive fragmentation patterns for the PhGs.

-

Identify individual PhGs by comparing their retention times and mass fragmentation patterns with those of authentic standards or with data from the literature.

-

Quantify the PhGs by constructing calibration curves with known concentrations of standard compounds.

-

3.3. Enzyme Assays for Functional Characterization of Biosynthetic Enzymes

Objective: To determine the catalytic activity of candidate enzymes in the PhG pathway.

Protocol:

-

Heterologous Expression of Candidate Genes:

-

Clone the full-length coding sequences of candidate genes (e.g., UGTs, acyltransferases) into an appropriate expression vector (e.g., pET vectors for E. coli or yeast expression vectors).[12][13][14][15]

-

Transform the expression constructs into a suitable host organism (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).

-

Induce protein expression and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

Enzyme Activity Assays:

-

Set up reaction mixtures containing the purified recombinant enzyme, the putative substrate (e.g., hydroxytyrosol-glucoside for an acyltransferase), the co-substrate (e.g., p-coumaroyl-CoA), and a suitable buffer.

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction and analyze the reaction products by HPLC or LC-MS to confirm the enzymatic conversion and determine the kinetic parameters of the enzyme.

-

Below is a DOT language representation of a general experimental workflow for PhG analysis.

Caption: General experimental workflow for PhG identification and quantification.

Conclusion

The biosynthesis of phenylethanoid glycosides in Forsythia is a complex and fascinating area of plant secondary metabolism. While significant progress has been made in identifying the major PhGs and outlining the putative biosynthetic pathway, further research is needed to fully characterize the specific enzymes and regulatory mechanisms involved. The integration of transcriptomics, metabolomics, and enzymatic studies will be crucial in unraveling the complete pathway and will pave the way for metabolic engineering approaches to enhance the production of these valuable medicinal compounds. This guide provides a solid foundation for researchers to build upon in their future investigations into the biosynthesis and application of Forsythia's phenylethanoid glycosides.

References

- 1. researchgate.net [researchgate.net]

- 2. Genome-wide characterization of PAL, C4H, and 4CL genes regulating the phenylpropanoid pathway in Vanilla planifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mcgill.ca [mcgill.ca]

- 6. protocols.io [protocols.io]

- 7. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]

- 8. bio-rad.com [bio-rad.com]

- 9. A Novel UHPLC-MS/MS Based Method for Isomeric Separation and Quantitative Determination of Cyanogenic Glycosides in American Elderberry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]

- 12. researchgate.net [researchgate.net]

- 13. Heterologous Metabolic Pathways: Strategies for Optimal Expression in Eukaryotic Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Stable heterologous expression of biologically active terpenoids in green plant cells [frontiersin.org]

- 15. Heterologous Expression of Triterpene Biosynthetic Genes in Yeast and Subsequent Metabolite Identification Through GC-MS | Springer Nature Experiments [experiments.springernature.com]

Forsythoside I: A Technical Guide to its Bioactivities and Therapeutic Potential